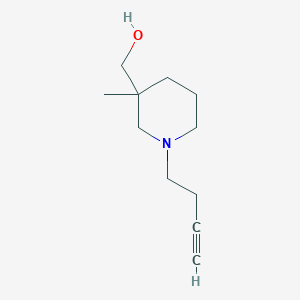

(1-But-3-ynyl-3-methylpiperidin-3-yl)methanol

Descripción

“(1-But-3-ynyl-3-methylpiperidin-3-yl)methanol” is a piperidine derivative characterized by:

- A piperidine core substituted at position 3 with a methyl group and a hydroxymethyl (-CH2OH) group.

- A but-3-ynyl group (CH2-C≡C-CH2-) attached to the piperidine nitrogen (position 1). However, specific data on its synthesis, reactivity, or biological activity are absent in the provided evidence.

Propiedades

IUPAC Name |

(1-but-3-ynyl-3-methylpiperidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-3-4-7-12-8-5-6-11(2,9-12)10-13/h1,13H,4-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFNGRACCBTMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CCC#C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154180-61-5 | |

| Record name | [1-(but-3-yn-1-yl)-3-methylpiperidin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Butynyl Group: The butynyl group is introduced via an alkylation reaction using a suitable butynyl halide.

Industrial Production Methods

Industrial production of (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Alkyne-Specific Reactions

The but-3-ynyl group enables diverse cycloaddition and coupling reactions:

-

Triazole Formation : The alkyne undergoes [3+2] cycloaddition with azides under copper catalysis, forming stable triazole rings. Yields >85% are typical for analogous systems .

-

Coupling Reactions : While not explicitly documented for this compound, Pd-mediated Sonogashira coupling is feasible given the terminal alkyne’s reactivity.

Hydroxymethyl Group Transformations

The 3-hydroxymethyl group participates in oxidation, protection, and nucleophilic substitution:

-

Oxidation : Jones reagent converts the primary alcohol to a carboxylic acid, though steric hindrance from the 3-methyl group may reduce efficiency .

-

Protection : Silylation (e.g., TBDMSCl) or acetylation enables selective functionalization of other sites .

Piperidine Ring Functionalization

The tertiary amine undergoes alkylation and acylation:

| Reaction Type | Conditions/Reagents | Products/Outcomes | References |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, ketone/aldehyde | N-Alkylated piperidine | |

| Quaternary Salt Formation | Methyl iodide, base | Piperidinium iodide | Inferred |

-

N-Alkylation : Reductive amination with aldehydes/ketones introduces substituents at the nitrogen (e.g., aryl or alkyl groups) .

-

Acylation : Reactivity with acyl chlorides forms amides, though steric effects may limit yields.

Hydrogenation of the Alkyne

Catalytic hydrogenation reduces the alkyne to an alkane or alkene:

| Reaction Type | Conditions/Reagents | Products/Outcomes | References |

|---|---|---|---|

| Partial Hydrogenation | Lindlar catalyst, H₂ | cis-Alkene | |

| Full Hydrogenation | Pd/C, H₂, high pressure | Butyl-substituted piperidine | Inferred |

Cyclization and Rearrangement

Proximity-driven reactions exploit the alcohol and alkyne’s spatial arrangement:

| Reaction Type | Conditions/Reagents | Products/Outcomes | References |

|---|---|---|---|

| Intramolecular Cyclization | Base, heat | Fused heterocyclic compounds |

-

Mechanism : Base-mediated deprotonation of the hydroxyl group may initiate nucleophilic attack on the alkyne, forming oxygen-containing rings (e.g., tetrahydrofurans) .

Key Findings and Challenges

-

Steric Effects : The 3-methyl group hinders reactions at the hydroxymethyl site, necessitating optimized conditions (e.g., bulky bases or high temperatures) .

-

Alkyne Reactivity : The terminal alkyne is highly reactive in cycloadditions but sensitive to over-reduction during hydrogenation .

-

Amine Basicity : The tertiary amine’s basicity complicates acid-catalyzed reactions, requiring pH control or protective groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Uses:

- Pharmaceutical Development: As an intermediate in the synthesis of various pharmaceuticals, (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol can be utilized to create compounds with specific biological activities. For instance, its derivatives have shown promise in targeting sphingosine kinases, which are involved in signaling pathways related to cancer and inflammation .

Case Study: A study on isoform-selective inhibitors of sphingosine kinases demonstrated the synthesis of new analogues derived from piperidine structures, highlighting the relevance of such compounds in drug discovery .

Organic Synthesis

Role as a Synthetic Intermediate:

- This compound can participate in various chemical reactions, including coupling reactions and functional group transformations, making it valuable for synthesizing complex organic molecules.

Data Table: Synthesis Pathways

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Coupling | Sonogashira reaction with aryl halides | Alkynes |

| Functionalization | Hydroxylation or alkylation | Alcohols or ethers |

| Reduction | Reduction of ketones or aldehydes | Alcohols |

Biological Studies

Mechanism of Action:

- The interactions of (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol with biological targets are under investigation. It may modulate enzyme activity or receptor binding, leading to therapeutic effects.

Case Study: Research has indicated that piperidine derivatives can selectively inhibit sphingosine kinases, providing insights into their role in cell signaling and potential therapeutic applications .

Industrial Applications

In addition to its pharmaceutical significance, (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol is utilized in the production of specialty chemicals. Its ability to act as a precursor for various chemical transformations makes it relevant in industrial chemistry.

Mecanismo De Acción

The mechanism of action of (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The following table compares the target compound with structurally related piperidine/pyrrolidine derivatives from the evidence:

Impact of Substituents on Properties

- Alkyne vs. Aromatic Groups: The but-3-ynyl group in the target compound introduces a rigid, electron-deficient triple bond, which may facilitate click chemistry or metal coordination.

- Hydroxymethyl Position : All analogs share a hydroxymethyl group at position 3, enabling hydrogen bonding. However, dual hydroxymethyl groups in the pyrrolidine derivative significantly increase hydrophilicity.

- N-Substituent Effects: Piperidine derivatives with bulkier N-substituents (e.g., 4-methylbenzyl ) show higher molecular weights and altered solubility profiles compared to the simpler (3-methylpiperidin-3-yl)methanol .

Actividad Biológica

Chemical Structure

The compound can be represented as follows:

This structure consists of:

- A piperidine ring (six-membered nitrogen-containing ring)

- A but-3-ynyl substituent (a four-carbon chain with a terminal alkyne)

- A methanol group (–CH₂OH) attached to the piperidine ring.

1. Antimicrobial Activity

While specific studies on (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol are scarce, compounds with similar piperidine structures often exhibit antimicrobial properties. For instance, piperidine derivatives have been shown to possess significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . Future studies could explore the antimicrobial efficacy of this compound through in vitro assays.

2. Anticancer Properties

Research into related piperidine compounds suggests potential anticancer activities. Many piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The unique structure of (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol may allow it to interact with specific molecular targets involved in cancer progression.

The mechanism by which (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol exerts biological effects remains largely unexplored. However, based on its structure, several hypotheses can be proposed:

- Enzyme Inhibition : Compounds with similar structures have been known to inhibit key enzymes involved in metabolic pathways. For example, inhibitors targeting sphingosine kinases have shown promise in cancer therapy .

- Receptor Interaction : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors or other cellular receptors that could mediate physiological responses.

Case Studies and Research Findings

Currently, there are no direct case studies or extensive research findings specifically addressing the biological activity of (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol. However, several studies on related compounds can provide insights into its potential:

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Piperidine Derivatives | Antimicrobial and anticancer properties | |

| Sphingosine Kinase Inhibitors | Selective inhibition leading to reduced cancer cell viability |

Future Research Directions

Given the current lack of specific studies on (1-But-3-ynyl-3-methylpiperidin-3-yl)methanol, future research should focus on:

- Synthesis and Characterization : Developing reliable synthetic routes for producing this compound in sufficient quantities for biological testing.

- Biological Testing : Conducting in vitro studies to evaluate antimicrobial and anticancer activities against relevant cell lines.

- Mechanistic Studies : Investigating the molecular mechanisms underlying any observed biological effects, particularly focusing on enzyme inhibition and receptor interactions.

- Structure–Activity Relationship (SAR) : Analyzing how modifications to the core structure affect biological activity, which could guide the design of more potent derivatives.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 1.5–3.0 ppm; alkyne protons absent due to symmetry) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: calculated based on C₁₂H₂₀NO).

- HPLC : Reverse-phase C18 column (90% acetonitrile/water) for purity assessment (>95%) .

Advanced Research Question

- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring .

- Dynamic NMR : Study conformational flexibility of the but-3-ynyl chain at low temperatures (−40°C) .

How can computational tools predict the compound’s reactivity and biological interactions?

Basic Research Question

Advanced Research Question

- Molecular Docking : Simulate binding to acetylcholinesterase (target for neuroactive compounds) using AutoDock Vina. Compare with known piperidine inhibitors (e.g., donepezil) .

- ADMET Prediction : SwissADME to estimate logP (~2.1) and blood-brain barrier penetration .

What safety protocols are critical when handling this compound?

Basic Research Question

Advanced Research Question

- Spill Management : Neutralize with 10% acetic acid (for basic byproducts) and adsorb with vermiculite .

- Waste Disposal : Incinerate at >800°C to degrade alkyne residues .

How should researchers address contradictions in reported bioactivity data for similar compounds?

Basic Research Question

- Reproducibility Studies : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines) .

- Meta-Analysis : Aggregate data from PubChem and Reaxys to identify trends (e.g., fluorinated analogs show enhanced activity ).

Advanced Research Question

- Mechanistic Studies : Use CRISPR-Cas9 knockouts to validate target engagement in cellular models .

- SAR Exploration : Synthesize analogs (e.g., replacing but-3-ynyl with propargyl) to isolate critical pharmacophores .

What strategies resolve conflicting synthetic yields in piperidine-based reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.